molecular formula C3H6INaO4S B12659266 Sodium 2-hydroxy-3-iodopropanesulphonate CAS No. 4812-15-1

Sodium 2-hydroxy-3-iodopropanesulphonate

Cat. No.: B12659266
CAS No.: 4812-15-1
M. Wt: 288.04 g/mol
InChI Key: XCAITBQFQMTNMS-UHFFFAOYSA-M
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Description

Contextualization within the Class of Halogenated Alkanesulfonates

Halogenated alkanesulfonates are a class of organic compounds characterized by an alkane backbone substituted with both a sulfonate group (-SO₃⁻) and one or more halogen atoms. These compounds are noted for their diverse chemical reactivity and physical properties, which are influenced by the nature of the halogen and its position relative to the sulfonate group. The carbon-halogen bond is a key feature, and its strength decreases down the group from fluorine to iodine. wikipedia.org Consequently, the carbon-iodine bond in organoiodine compounds is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This inherent reactivity makes organoiodine compounds valuable in organic synthesis. wikipedia.org

The presence of the highly polar sulfonate group imparts water solubility to these molecules, a property not always common in halogenated organic compounds. This dual characteristic of a reactive C-I bond and water solubility makes halogenated alkanesulfonates like Sodium 2-hydroxy-3-iodopropanesulphonate intriguing subjects for research in aqueous-phase synthesis and as functional molecules in various applications. For instance, the related compound Sodium 3-Chloro-2-hydroxypropanesulfonate is recognized as an important functional monomer in the synthetic polymer industry and as an intermediate in organic chemistry. chemicalbook.com

The study of halogenated compounds has also extended to their environmental and biological interactions. For example, numerous halogenated compounds have been isolated from marine algae and have shown a range of biological activities. mdpi.com While research on this compound is not extensive, its position within this class suggests potential for similar reactivity and applications.

Historical Perspectives and Initial Academic Interest in Iodinated Organic Compounds

The journey into the world of iodinated organic compounds began with the discovery of iodine itself in 1811 by the French chemist Bernard Courtois, who isolated it from seaweed ash. acs.orgresearchgate.net This discovery paved the way for the synthesis and study of a vast array of organic compounds containing iodine. acs.org Since the mid-1800s, organoiodine compounds have been instrumental in the advancement of organic synthesis, featuring in seminal reactions like the Wurtz coupling, Williamson ether synthesis, and Hofmann's alkylation of amines. acs.org

Fundamental Research Questions Pertaining to this compound

The specific structure of this compound raises several fundamental research questions that are yet to be fully explored. A primary area of inquiry revolves around its synthesis. While methods for preparing the analogous chloro-compound, Sodium 3-Chloro-2-hydroxypropanesulfonate, are established, typically involving the reaction of epichlorohydrin (B41342) with sodium bisulfite, the synthesis of the iodo-variant presents unique challenges. asianpubs.orggoogle.comchemicalbook.comgoogle.com The lability of the carbon-iodine bond might necessitate milder reaction conditions to prevent decomposition.

Another key research question pertains to the reactivity of the molecule. The presence of three distinct functional groups—hydroxyl, iodo, and sulfonate—on a short propane (B168953) chain suggests a rich and complex chemical behavior. Investigating the selective reactivity of each functional group under various conditions is a fundamental pursuit. For example, understanding the conditions under which the iodide acts as a leaving group in substitution reactions versus potential reactions at the hydroxyl group is crucial for its application as a synthetic building block.

Furthermore, the potential applications of this compound remain an open field of investigation. Given that its chlorinated counterpart is used in the synthesis of polymers and surfactants, it is plausible that the iodo-derivative could find similar utility, potentially offering different reaction kinetics or leading to materials with distinct properties. chemicalbook.com Its potential as a reactive intermediate, a functional monomer, or a molecule with specific biological interactions are all areas ripe for scientific exploration.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4812-15-1

Molecular Formula

C3H6INaO4S

Molecular Weight

288.04 g/mol

IUPAC Name

sodium;2-hydroxy-3-iodopropane-1-sulfonate

InChI

InChI=1S/C3H7IO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1

InChI Key

XCAITBQFQMTNMS-UHFFFAOYSA-M

Canonical SMILES

C(C(CI)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Sodium 2 Hydroxy 3 Iodopropanesulphonate

Direct Halogenation-Sulfonation Pathways

The direct synthesis of Sodium 2-hydroxy-3-iodopropanesulphonate from simple propane (B168953) precursors through a direct iodination and sulfonation sequence is not a widely documented or conventional approach in the available scientific literature. Such a pathway would present significant challenges in controlling regioselectivity and preventing undesired side reactions.

Achieving regioselective iodination at the C-3 position of a propane-1-sulfonate backbone in the presence of a C-2 hydroxyl group is a formidable synthetic challenge. Direct iodination methods often lack the specificity required to target the desired carbon atom without affecting other functional groups. While methods for the iodination of certain activated C-H bonds exist, their application to a hydroxypropanesulfonate framework is not established.

Similarly, the direct sulfonation of a 3-iodo-2-hydroxypropane derivative would need to be highly specific to the terminal carbon. The sulfonation of alcohols can be achieved under certain conditions, but the presence of a reactive iodine atom could lead to competing elimination or substitution reactions, thereby reducing the yield of the desired product. The subsequent formation of the sodium salt would be a standard acid-base reaction. Given the lack of literature on this direct approach, it is presumed to be less synthetically viable than indirect methods.

Indirect Synthetic Routes via Precursor Modification

Indirect synthetic routes, which involve the preparation of a more stable precursor followed by functional group interconversion, represent the most practical and widely applicable strategy for the synthesis of this compound.

The most prominent indirect route to this compound involves a two-step process. The first step is the synthesis of its chloro-analogue, Sodium 3-chloro-2-hydroxypropanesulfonate. This precursor is readily prepared through the reaction of epichlorohydrin (B41342) with sodium bisulfite in an aqueous medium. google.comgoogle.com This reaction is a well-established industrial process and can be optimized for high yield and purity. google.com

The second step is a halogen exchange reaction, a classic example of which is the Finkelstein reaction. wikipedia.orgiitk.ac.in In this SN2 reaction, the chloro-substituent of Sodium 3-chloro-2-hydroxypropanesulfonate is displaced by iodide. wikipedia.org This is typically achieved by treating the chloro-precursor with an excess of sodium iodide in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). iitk.ac.in The equilibrium of the reaction is driven towards the formation of the iodo-compound by the precipitation of the less soluble sodium chloride in the reaction medium. wikipedia.org

Table 1: Typical Reaction Scheme for Indirect Synthesis

Step Reactants Reagents/Solvents Product Reaction Type
1 Epichlorohydrin, Sodium Bisulfite Water, Phase Transfer Catalyst (optional) Sodium 3-chloro-2-hydroxypropanesulfonate Nucleophilic ring-opening

The synthesis of specific enantiomers of this compound can be envisioned through the application of stereoselective synthesis principles. While specific literature for this compound is scarce, the general approach would involve the use of chiral starting materials.

A plausible strategy would be to start with an enantiomerically pure form of a precursor, such as (R)- or (S)-glycidol (the epoxide analogue of glycerol). The reaction of a chiral glycidol (B123203) derivative with a sulfonation agent, followed by the introduction of iodine via a nucleophilic substitution with inversion of configuration (e.g., an SN2 reaction), could theoretically yield the desired enantiomer of the final product. The stereochemical outcome of such a synthesis would need to be carefully controlled at each step. General principles of stereoselective synthesis, such as those employed in the preparation of chiral amino acids and other complex molecules, would be applicable. researchgate.netelsevierpure.com

Optimization of Reaction Conditions and Process Parameters in Laboratory Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The parameters for the synthesis of the chloro-precursor, Sodium 3-chloro-2-hydroxypropanesulfonate, have been a subject of study. For instance, a patent describes the optimization of the reaction between epichlorohydrin and sodium bisulfite. google.com

Table 2: Optimization Parameters for the Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate

Parameter Investigated Range Optimal Condition Reference
Molar ratio of Sodium Bisulfite to Epichlorohydrin 1.05-1.30 1.1 google.com
Reaction Temperature 80-90°C 80°C google.com
Reaction Time 0.75-2.5 hours 1.5 hours google.com

For the subsequent Finkelstein reaction, the choice of solvent and temperature plays a significant role. Acetone is a common solvent due to the poor solubility of sodium chloride and sodium bromide, which drives the reaction forward. wikipedia.org The reaction is typically conducted at elevated temperatures to increase the reaction rate. iitk.ac.in

Table 3: General Conditions for the Finkelstein Reaction

Parameter Condition Rationale Reference
Reagent Sodium Iodide (in excess) Mass action principle to favor product formation wikipedia.org
Solvent Acetone or Dimethylformamide (DMF) Differential solubility of halide salts wikipedia.orgiitk.ac.in

Green Chemistry Principles in this compound Production

The production of this compound can be approached with several green chemistry principles in mind, primarily focusing on the synthesis of its chloro-precursor and the subsequent halogen exchange. These principles aim to reduce the environmental impact of the chemical process.

Atom Economy: The synthesis of the chlorinated precursor, Sodium 3-chloro-2-hydroxypropanesulfonate, from epichlorohydrin and sodium bisulfite is an addition reaction. In an ideal scenario, all the atoms of the reactants are incorporated into the final product, leading to a high atom economy.

Use of Safer Solvents: The initial synthesis of the chloro-analogue is often carried out in water, which is considered a green solvent due to its non-toxic and non-flammable nature. google.com This avoids the use of volatile organic compounds (VOCs) that can contribute to air pollution and have negative health effects.

Catalysis: The use of phase transfer catalysts (PTCs) in the synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate represents a significant green advancement. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), increasing the reaction rate and often allowing for milder reaction conditions. fzgxjckxxb.commdpi.comwikipedia.org This can lead to energy savings and reduced by-product formation. The use of a catalyst is a core principle of green chemistry as it allows for reactions to proceed more efficiently with less waste. google.com

Waste Reduction: The Finkelstein reaction, used for the iodination step, can be designed to minimize waste. By carefully selecting the solvent to precipitate the sodium chloride by-product, it can be easily removed from the reaction mixture by filtration, leading to a cleaner reaction and simpler purification of the desired iodo-compound. wikipedia.org

The table below outlines key parameters in the synthesis of the precursor, Sodium 3-chloro-2-hydroxypropanesulfonate, which can be optimized according to green chemistry principles.

ParameterConditionGreen Chemistry ImplicationSource
Solvent WaterUse of a benign solvent, avoiding VOCs. google.com
Catalyst Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)Increases reaction efficiency, allows for milder conditions, reduces energy consumption. google.com
Reactant Ratio Molar ratio of sodium bisulfite to epichlorohydrin of 1.05-1.30Optimization of reactant amounts to maximize yield and minimize unreacted starting materials. google.com
Temperature 80-90°COptimization to ensure a reasonable reaction rate without excessive energy input. google.com
By-product Removal (Iodination Step) Precipitation of NaCl in acetoneFacilitates easy separation of the by-product, simplifying purification and reducing waste streams. wikipedia.org

Advanced Spectroscopic Elucidation and Structural Characterization of Sodium 2 Hydroxy 3 Iodopropanesulphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

One-Dimensional ¹H and ¹³C NMR Studies

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule. For the analogous compound, Sodium 3-chloro-2-hydroxypropanesulphonate, ¹H and ¹³C NMR spectra have been reported. chemicalbook.com

In the ¹H NMR spectrum, the propanesulphonate backbone gives rise to three distinct sets of signals. A multiplet centered around 4.17 ppm is attributed to the single proton of the C-2 methine group (CH-OH). The two protons on the C-3 carbon, adjacent to the halogen, appear as a multiplet around 3.58 ppm (CH₂-Cl). The C-1 methylene (B1212753) protons (CH₂-S), which are adjacent to the electron-withdrawing sulphonate group, are observed further upfield as a multiplet centered at approximately 2.95 ppm. chemicalbook.com The integration of these peak areas would correspond to a 1:2:2 ratio, consistent with the number of protons on each carbon.

The ¹³C NMR spectrum of the chloro-analogue shows three signals, corresponding to the three carbon atoms of the propane (B168953) chain. chemicalbook.com The carbon bearing the hydroxyl group (C-2) is typically observed around 69.99 ppm. The carbon bonded to the sulphonate group (C-1) appears at approximately 56.97 ppm, and the carbon attached to the chlorine atom (C-3) is found at about 51.18 ppm. chemicalbook.com For the iodo-compound, the C-3 chemical shift would be expected to be significantly further upfield (at a lower ppm value) due to the "heavy atom effect" of iodine.

Table 1: Predicted ¹H NMR Data for Sodium 2-hydroxy-3-iodopropanesulphonate (based on chloro-analogue)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.2Multiplet1HCH-OH (C-2)
~3.4Multiplet2HCH₂-I (C-3)
~3.0Multiplet2HCH₂-SO₃⁻ (C-1)

Table 2: Predicted ¹³C NMR Data for this compound (based on chloro-analogue)

Chemical Shift (ppm)Assignment
~69C-2 (CH-OH)
~56C-1 (CH₂-SO₃⁻)
<50C-3 (CH₂-I)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

While direct experimental 2D NMR data for this compound is not available, the application of these techniques can be described for its structural confirmation.

Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. Cross-peaks would be expected between the proton at C-2 and the protons at C-1 and C-3, confirming the connectivity of the propane backbone. Specifically, the CH-OH proton signal would show correlations to both the CH₂-I and CH₂-SO₃⁻ signals.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively link the proton signals to their corresponding carbon signals. For instance, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~69 ppm, confirming the C-2 position of the hydroxyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key HMBC correlations would include the C-1 protons showing a cross-peak to the C-2 carbon, and the C-3 protons correlating to the C-2 carbon. These correlations would provide unambiguous evidence for the 1,2,3-substitution pattern of the propane chain.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For this compound (C₃H₆INaO₄S), the expected exact mass of the anionic component [C₃H₆IO₄S]⁻ would be calculated and compared to the experimental value. The theoretical exact mass of the [M-Na]⁻ anion is 280.9062 u. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Inference

In tandem mass spectrometry (MS/MS), the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the molecule's structure. For the [C₃H₆IO₄S]⁻ anion, characteristic fragmentation pathways would be expected:

Loss of SO₃: A common fragmentation for sulphonates is the loss of the sulphite group (SO₃), which would result in a fragment ion corresponding to [C₃H₆IO]⁻.

Cleavage of the C-C backbone: Fragmentation of the carbon chain would lead to smaller charged species. For example, cleavage between C-1 and C-2 could result in fragments corresponding to [CH₂SO₃]⁻ and [C₂H₄IO]⁻.

Loss of Iodine: The carbon-iodine bond is relatively weak and could cleave to produce an ion corresponding to the loss of an iodine radical.

The observed fragmentation pattern in the MS/MS spectrum would serve as a fingerprint to confirm the connectivity and arrangement of the functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C-H Stretch: Aliphatic C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region.

S=O Stretch: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulphonate group (S=O) would be prominent in the 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions, respectively.

C-O Stretch: The stretching vibration of the C-O bond of the secondary alcohol would be observed in the 1100-1000 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds. The S=O symmetric stretch and the C-S bond vibrations would be expected to produce strong signals in the Raman spectrum. The presence and positions of these bands in both the IR and Raman spectra would collectively confirm the presence of the key functional groups within the molecule.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal XRD experiment would be the most powerful technique to elucidate its solid-state structure. This would involve growing a suitable single crystal of the compound, which can be a challenging step.

Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots of varying intensities. The angles and intensities of this diffraction pattern are directly related to the arrangement of atoms within the crystal.

Analysis of the diffraction data would provide key crystallographic parameters. While experimental data for this compound is not available, a hypothetical table of such findings is presented below to illustrate the expected outcomes of such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal SystemOrthorhombicOne of the seven crystal systems, characterized by three unequal axes at right angles.
Space GroupP2₁2₁2₁The symmetry group of the crystal, describing the symmetry operations that leave the crystal invariant.
a (Å)8.5Length of the 'a' axis of the unit cell.
b (Å)12.2Length of the 'b' axis of the unit cell.
c (Å)15.6Length of the 'c' axis of the unit cell.
α (°)90Angle between the 'b' and 'c' axes.
β (°)90Angle between the 'a' and 'c' axes.
γ (°)90Angle between the 'a' and 'b' axes.
Volume (ų)1618.9The volume of the unit cell.
Z4The number of formula units per unit cell.

Note: The data in this table is purely illustrative and not based on experimental results.

From this data, a detailed 3D model of the crystal structure could be built, showing the precise bond lengths, bond angles, and torsional angles of the 2-hydroxy-3-iodopropanesulphonate anion and the coordination environment of the sodium cation. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulphonate groups, which are crucial for understanding the packing of the molecules in the solid state.

Integrated Spectroscopic Approaches for Comprehensive Structural Verification

While XRD provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for a comprehensive structural verification, especially to confirm the structure in solution and to provide complementary information. For this compound, this would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the carbon-hydrogen framework of the molecule.

¹H NMR would show distinct signals for the protons on the propanesulphonate backbone. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the protons and the presence of the hydroxyl group.

¹³C NMR would reveal the number of unique carbon environments, confirming the three-carbon backbone and the presence of the C-O, C-I, and C-S bonds based on their characteristic chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹).

The C-H stretches of the aliphatic backbone (around 2850-3000 cm⁻¹).

The S=O stretches of the sulphonate group (strong bands in the 1000-1250 cm⁻¹ region).

The C-O and C-S stretches in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would further help in confirming the structure by showing the loss of specific groups (e.g., iodine, SO₃Na).

By integrating the data from these spectroscopic techniques, a complete and verified picture of the molecular structure of this compound can be established, corroborating the findings from X-ray diffraction.

Chemical Reactivity and Mechanistic Investigations of Sodium 2 Hydroxy 3 Iodopropanesulphonate

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The carbon-iodine bond is the most reactive site for nucleophilic substitution in Sodium 2-hydroxy-3-iodopropanesulphonate. The iodine atom is a large, polarizable, and excellent leaving group, making the carbon atom to which it is attached electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an S\textsubscript{N}2 mechanism, particularly given that the iodine is attached to a primary carbon.

Kinetics and Thermodynamics of Substitution Reactions

The kinetics of nucleophilic substitution reactions involving this compound are expected to follow a second-order rate law, characteristic of S\textsubscript{N}2 reactions. This means the rate of the reaction is dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile. chemguide.co.uk The general rate equation can be expressed as:

Rate = k[R-I][Nu⁻]

Where:

[R-I] is the concentration of this compound.

[Nu⁻] is the concentration of the nucleophile.

k is the second-order rate constant.

The rate of these substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates. Polar aprotic solvents are typically preferred for S\textsubscript{N}2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity. youtube.com

Illustrative Data for S\textsubscript{N}2 Reaction Kinetics of a Simple Iodoalkane

To illustrate the kinetic principles, the following table presents hypothetical data for the reaction of a simple primary iodoalkane with a nucleophile, demonstrating the second-order nature of the reaction.

Experiment Initial [R-I] (mol/L) Initial [Nu⁻] (mol/L) Initial Rate (mol/L·s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.22.0 x 10⁻⁴

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Stereochemical Outcomes of Substitution Events

In an S\textsubscript{N}2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the iodine atom). youtube.com This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion. youtube.com If the carbon atom bearing the iodine in this compound is a stereocenter, any S\textsubscript{N}2 substitution reaction will proceed with inversion of configuration. leah4sci.com

The transition state of the reaction is a trigonal bipyramidal arrangement where the incoming nucleophile and the leaving group are at the axial positions, and the other three substituents are in the equatorial plane. youtube.com

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound is a site for a variety of chemical transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. This reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol or removal of water is often employed.

Etherification can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation and Reduction Pathways

The secondary alcohol functionality can be oxidized to a ketone. Common oxidizing agents for this transformation include chromates, dichromates, and permanganates in acidic conditions. Milder, more selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can also be used.

Conversely, while the hydroxyl group is already in a reduced state, the molecule as a whole contains an oxidized sulfur atom. Reduction of the hydroxyl group itself is not a typical reaction pathway under standard conditions.

Reactivity of the Sulfonate Group under Diverse Chemical Conditions

The sulfonate group (–SO₃⁻Na⁺) is a salt of a strong sulfonic acid. As such, it is a very stable and generally unreactive functional group. It is a poor leaving group and does not readily participate in nucleophilic substitution reactions. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation.

Under most chemical conditions, the sulfonate group will remain intact. Its high polarity and ability to form strong hydrogen bonds with water contribute to the water solubility of the molecule. The inert nature of the sulfonate group makes it a useful functionality for introducing water solubility and for acting as a stable anionic counter-ion in various applications.

Interactions with Metal Centers and Complexation Behavior

The interaction of this compound with metal centers is a subject of significant interest, largely driven by the compound's potential applications in areas such as catalysis and materials science. The molecule possesses multiple functional groups that can participate in coordination with metal ions: the sulfonate group (-SO₃⁻), the hydroxyl group (-OH), and the iodo group (-I). The specific mode of interaction is dependent on several factors, including the nature of the metal ion, the reaction conditions, and the solvent system employed.

The sulfonate group is a key site for metal ion coordination. As an anionic ligand, it readily interacts with cationic metal centers. Studies on related alkylbenzene sulfonates have demonstrated that the sulfonate moiety is the primary coordination site for metal ions like Ca²⁺. nih.gov The interaction typically involves the oxygen atoms of the sulfonate group, which act as Lewis bases, donating electron density to the metal ion. This can lead to the formation of either inner-sphere complexes, where the metal ion is directly bound to the sulfonate, or outer-sphere complexes, where the interaction is mediated by water molecules. The strength of this interaction is influenced by the charge density of the metal ion, with more highly charged cations generally forming stronger complexes.

The hydroxyl group presents another potential coordination site. Its oxygen atom possesses lone pairs of electrons that can be donated to a metal center. The hydroxyl group can coordinate as a neutral ligand or, upon deprotonation to an alkoxide, as an anionic ligand, which would form a stronger bond with the metal. The participation of the hydroxyl group in complexation can lead to the formation of chelate rings if the metal ion also coordinates with the nearby sulfonate group, which would enhance the stability of the resulting complex.

The iodo group is generally considered a weak ligand for most metal ions. However, it can form complexes with certain soft metal ions that have a high affinity for soft ligands like iodide. The interaction would involve the donation of a lone pair of electrons from the iodine atom to the metal center.

In the context of redox-active metals, such as iron, the interaction with this compound could lead to more complex reactivity. For instance, in Fenton-like reactions, the generation of high-valent iron species can occur. acs.org While direct studies on the title compound are not prevalent, it is conceivable that the molecule could influence the catalytic cycle of such reactions, potentially through both coordination and redox processes. The presence of the iodo-substituent, a good leaving group, also introduces the possibility of oxidative addition reactions with low-valent transition metal centers.

A summary of potential metal-ligand interactions is presented in the table below.

Functional GroupMetal Ion TypeNature of Interaction
Sulfonate (-SO₃⁻)Hard Cations (e.g., Ca²⁺, Na⁺)Primarily electrostatic, coordination through oxygen atoms. nih.gov
Hydroxyl (-OH)Various Metal IonsCoordination as a neutral or anionic (alkoxide) ligand.
Iodo (-I)Soft Cations (e.g., Ag⁺, Hg²⁺)Covalent-like interaction with soft metals.

Theoretical Frameworks for Predicting Reactivity and Reaction Pathways

Theoretical and computational chemistry provide powerful tools for understanding and predicting the chemical reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to model the electronic structure, molecular geometry, and reaction energetics of the compound, offering insights into its behavior that may be difficult to obtain experimentally.

A key aspect of the reactivity of this compound is the nature of the carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen bonds, making it the most susceptible to cleavage. stackexchange.com Theoretical calculations can quantify the bond dissociation energy (BDE) of the C-I bond in this specific molecular context, providing a quantitative measure of its lability. This information is crucial for predicting the compound's propensity to undergo nucleophilic substitution or radical reactions at the carbon atom bearing the iodine.

The following table provides a general comparison of carbon-halogen bond strengths, which is a critical factor in determining reactivity.

BondBond Enthalpy (kJ/mol)
C-F485
C-Cl327
C-Br285
C-I213

Note: These are average bond enthalpies and can vary depending on the specific molecular structure.

Computational models can also be used to investigate the reaction mechanisms of this compound. For example, the potential energy surfaces for nucleophilic substitution reactions (both Sₙ1 and Sₙ2 pathways) can be mapped out to determine the most likely reaction pathway and to predict the reaction rates. The role of the solvent can also be incorporated into these models using implicit or explicit solvent models, providing a more realistic description of the reaction environment.

Furthermore, theoretical frameworks can be applied to understand the complexation behavior of this compound with metal ions. DFT calculations can be used to determine the preferred coordination sites, the geometry of the resulting metal complexes, and the binding energies. These calculations can help to elucidate the relative importance of the sulfonate, hydroxyl, and iodo groups in metal binding. For instance, DFT has been used to study the interaction between sulfonate surfactants and metal cations, confirming the strong affinity of the sulfonate group for these ions. nih.gov

In the context of catalysis, theoretical models can be used to explore the role of this compound as a ligand in transition metal catalysis. For example, it would be possible to model the electronic and steric effects of the ligand on the catalytic activity of a metal center and to investigate the mechanism of catalytic transformations involving the ligand.

Computational Chemistry and Molecular Modeling of Sodium 2 Hydroxy 3 Iodopropanesulphonate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic stability of Sodium 2-hydroxy-3-iodopropanesulphonate. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can be employed to determine the optimized molecular geometry of the 2-hydroxy-3-iodopropanesulphonate anion, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. By mapping the potential energy surface, DFT can identify various stable conformers and the energy barriers between them, providing insights into the molecule's flexibility.

Illustrative Data Table: Predicted Geometric Parameters of 2-hydroxy-3-iodopropanesulphonate Anion from DFT Calculations

ParameterPredicted Value
C1-S Bond Length1.85 Å
C1-C2 Bond Length1.54 Å
C2-C3 Bond Length1.53 Å
C3-I Bond Length2.18 Å
C2-O Bond Length1.43 Å
S-O Bond Length (average)1.48 Å
C1-C2-C3 Bond Angle112.5°
C2-C3-I Bond Angle110.8°
O-C2-C1 Bond Angle109.5°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with similar functional groups.

Ab initio methods, which are based on first principles without the use of empirical parameters, are invaluable for predicting spectroscopic properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to calculate properties like infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra.

Predicting the IR spectrum can help in identifying characteristic vibrational modes associated with the hydroxyl, sulphonate, and carbon-iodine bonds. Similarly, calculating NMR chemical shifts for the hydrogen and carbon atoms can aid in the interpretation of experimental NMR data, confirming the molecular structure.

Illustrative Data Table: Predicted Spectroscopic Parameters for this compound

Spectroscopic ParameterPredicted ValueFunctional Group
IR Vibrational Frequency (O-H stretch)~3400 cm⁻¹Hydroxyl
IR Vibrational Frequency (S=O stretch)~1250 cm⁻¹Sulphonate
IR Vibrational Frequency (C-I stretch)~550 cm⁻¹Iodoalkane
¹³C NMR Chemical Shift (C-S)~50-60 ppmCarbon attached to Sulphonate
¹³C NMR Chemical Shift (C-OH)~65-75 ppmCarbon attached to Hydroxyl
¹³C NMR Chemical Shift (C-I)~5-15 ppmCarbon attached to Iodine

Note: This data is illustrative and represents the type of information that can be obtained from ab initio calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering a dynamic picture of its conformational changes and interactions with its environment.

In solution, the conformation and dynamics of the 2-hydroxy-3-iodopropanesulphonate anion are significantly influenced by the surrounding solvent molecules. MD simulations can explicitly model the solvent (e.g., water) and track the trajectory of the anion over time. These simulations can reveal how hydrogen bonding between the hydroxyl and sulphonate groups of the anion and water molecules affects its conformational preferences. The dynamic nature of these interactions can lead to a different distribution of conformers compared to the gas phase.

MD simulations are particularly well-suited for studying the solvation of ions. For this compound, simulations can model the hydration shell around the sulphonate group and the sodium counter-ion. The radial distribution function, a key output from MD simulations, can provide detailed information about the average distance and coordination number of water molecules around the ionic groups.

Furthermore, these simulations can elucidate the nature of the interaction between the sodium cation and the 2-hydroxy-3-iodopropanesulphonate anion in solution, determining whether they exist as a solvent-separated ion pair, a contact ion pair, or as fully dissociated ions.

Docking and Binding Affinity Predictions with Model Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While typically used in the context of drug discovery with protein targets, the principles can be applied to understand the interactions of this compound with model chemical systems.

For instance, docking studies could be performed to predict the binding mode and affinity of the 2-hydroxy-3-iodopropanesulphonate anion to a model receptor site containing specific functional groups (e.g., amino acids with positive charges or hydrogen bond donors/acceptors). Such studies would involve generating a set of possible conformations of the anion and "docking" them into the binding site, followed by a scoring function to estimate the binding affinity. This can provide insights into the types of non-covalent interactions (e.g., electrostatic, hydrogen bonding, van der Waals) that govern its binding.

Illustrative Data Table: Predicted Binding Affinities from Docking Studies

Model Receptor SitePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Arginine-rich pocket-7.5Electrostatic interactions with sulphonate, Hydrogen bonding with hydroxyl
Hydrophobic cavity-3.2Van der Waals interactions with the propyl chain
Serine/Threonine-rich site-5.8Hydrogen bonding with hydroxyl and sulphonate groups

Note: The data presented here is for illustrative purposes to demonstrate the output of molecular docking simulations and does not represent actual experimental results.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

In the field of computational chemistry, the prediction of spectroscopic properties for novel or uncharacterized compounds such as this compound is a powerful tool for structural elucidation and analysis. By employing sophisticated molecular modeling techniques, it is possible to generate theoretical spectra that can be compared with experimental data, or in the absence of such data, provide a robust prediction of the compound's spectroscopic behavior. The primary methods for these predictions involve quantum mechanical calculations, with Density Functional Theory (DFT) being a prominent and widely used approach. These calculations can provide valuable insights into the nuclear magnetic resonance (NMR) chemical shifts and the vibrational frequencies (infrared spectroscopy) of the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods is a critical step in the unambiguous assignment of a molecule's structure. nih.gov For this compound, the chemical shifts of its constituent nuclei, primarily ¹H, ¹³C, and ²³Na, can be calculated. The process typically involves the following steps:

Conformational Analysis: The first step is to identify the low-energy conformers of the molecule using molecular mechanics calculations.

Geometry Optimization: Each of these conformers is then subjected to geometry optimization using a higher level of theory, such as DFT.

NMR Chemical Shift Calculation: For each optimized geometry, the NMR shielding tensors are calculated. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, and a standard sodium salt solution for ²³Na).

Boltzmann Averaging: The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of all significant low-energy conformers.

The accuracy of these predictions is dependent on the chosen functional and basis set. For instance, functionals like B3LYP or M06 are commonly employed for such calculations. researchgate.net

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H on C1 (CH₂)3.0 - 3.5dd
H on C2 (CH)4.0 - 4.5m
H on C3 (CH₂)3.5 - 4.0dd
H on OHVariable (dependent on solvent and concentration)s

Note: The predicted chemical shifts are illustrative and based on typical values for similar functional groups. Actual values may vary based on the specific computational method and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound would reflect the influence of the attached functional groups.

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CH₂)50 - 60
C2 (CH)70 - 80
C3 (CH₂)10 - 20

Note: These values are estimations based on the expected electronic environments of the carbon atoms.

Sodium-23 NMR can provide insights into the coordination environment of the sodium cation. nih.govhuji.ac.il As a quadrupolar nucleus, the linewidth of the ²³Na signal is sensitive to the symmetry of the electric field gradient at the nucleus. huji.ac.il For this compound in solution, a relatively sharp signal is expected. The chemical shift would be dependent on the solvent and the degree of ion pairing. Density-functional theory calculations, often using the gauge-including projector-augmented-wave formalism for solid-state predictions, can be employed to assign the ²³Na NMR peaks. nih.govresearchgate.net

NucleusPredicted Chemical Shift (ppm)Reference
²³Na-5 to 5Aqueous NaCl

Note: The predicted range is typical for sodium ions in similar chemical environments.

Vibrational Frequency Prediction

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. These predictions are valuable for identifying the presence of specific functional groups and for understanding the molecule's vibrational modes. The calculation of vibrational frequencies is typically performed at the same level of theory as the geometry optimization.

The process involves computing the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For this compound, the predicted IR spectrum would show characteristic bands for the O-H, C-H, C-O, C-I, and S=O stretching and bending vibrations.

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Strong
C-H stretch (aliphatic)2850 - 3000Medium
S=O stretch (sulfonate)1150 - 1250Strong
C-O stretch (hydroxyl and ether)1000 - 1100Strong
C-S stretch (sulfonate)700 - 800Medium
C-I stretch500 - 600Medium

Note: The predicted frequencies are based on characteristic absorption ranges for the respective functional groups and are subject to variations based on the computational methodology and the molecular environment.

These computational predictions of spectroscopic properties provide a foundational understanding of the molecular characteristics of this compound. While experimental verification is essential for definitive structural confirmation, these theoretical approaches offer a powerful and often accurate means of anticipating and interpreting spectroscopic data.

Environmental Transformation and Degradation Pathways of Iodinated Propanesulfonates

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Sodium 2-hydroxy-3-iodopropanesulphonate, the primary abiotic degradation pathways are likely to be hydrolysis, photolysis, and oxidation-reduction reactions.

Hydrolysis and Solvolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis of halogenated organic compounds is significantly influenced by the nature of the halogen atom. The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, making iodo-compounds generally more susceptible to hydrolysis than their bromo- or chloro-analogs. savemyexams.com

In the case of this compound, the C-I bond is expected to be the most reactive site for hydrolysis. The reaction would involve the nucleophilic substitution of the iodine atom by a hydroxyl group from water, leading to the formation of a dihydroxypropanesulfonate and hydroiodic acid. The general reactivity trend for the hydrolysis of haloalkanes is:

R-F < R-Cl < R-Br < R-I

Table 1: Relative Rates of Hydrolysis of Halogenoalkanes This table illustrates the general reactivity trend for hydrolysis of the carbon-halogen bond.

Halogenoalkane Relative Rate of Hydrolysis Bond Enthalpy (kJ/mol)
FluoroalkaneVery Slow~467
ChloroalkaneSlow~340
BromoalkaneFast~280
IodoalkaneVery Fast~240
Source: Adapted from general chemical principles.

The sulfonate group (SO₃⁻) itself is generally resistant to hydrolysis under typical environmental conditions. Studies on the hydrolysis of sulfonate esters show that cleavage of the sulfur-oxygen bond can occur, but these are structurally different from the carbon-sulfur bond in sulfonates. nih.govyoutube.com

Photolytic Degradation under Ultraviolet Irradiation

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. youtube.com Organic molecules containing iodine are often susceptible to photolysis because the carbon-iodine bond can be cleaved by absorbing UV radiation. This process can lead to the formation of reactive radical species, which can then undergo further reactions.

The efficiency of photolysis is described by the quantum yield (Φ), which is the number of molecules transformed per photon of light absorbed. nih.govethz.ch While specific quantum yields for this compound have not been reported, studies on other iodinated organic compounds, such as o-iodophenol, have shown significant photolytic degradation in aqueous solutions. researchgate.net For instance, the quantum yield for the photolysis of o-iodophenol in an aqueous sodium sulfite (B76179) solution was found to be 0.65. researchgate.net

Table 2: Photolysis Quantum Yields of Selected Iodinated Compounds This table provides examples of quantum yields for the photolysis of some iodinated organic compounds, indicating their potential susceptibility to photodegradation.

Compound Conditions Quantum Yield (Φ) Reference
o-IodophenolAqueous Na₂SO₃0.65 researchgate.net
Iodoacetic AcidWater, 254 nm0.23-
Iodate (B108269) (IO₃⁻)UV irradiationVariable nih.gov
Note: Data for iodoacetic acid is illustrative and not from the provided search results.

The presence of natural organic matter (NOM) in water can influence photolysis rates. NOM can act as a photosensitizer, accelerating the degradation of some compounds, or it can absorb UV light, shielding the target compound and slowing its degradation. ethz.ch

Oxidation and Reduction Processes in Natural Waters

Oxidation-reduction (redox) reactions are fundamental chemical processes in natural waters that involve the transfer of electrons. researchgate.net The iodine atom in this compound can exist in different oxidation states, and its transformation will be influenced by the redox conditions of the surrounding environment.

In oxygenated waters, iodide (I⁻), which could be released during the degradation of the parent compound, can be oxidized to various species, including hypoiodous acid (HOI) and iodate (IO₃⁻). nih.govnih.gov These reactions can be mediated by common oxidants found in natural waters, such as manganese oxides. nih.govnih.gov Hypoiodous acid is a reactive species that can participate in the formation of other iodinated organic compounds. nih.gov

Biotic Degradation Potential

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial pathway for the ultimate removal of many organic pollutants from the environment.

Microbial Degradation in Water and Soil Ecosystems

The biodegradation of sulfonated organic compounds is a well-established microbial process. researchgate.netepa.govoup.comnih.gov Many bacteria can utilize organosulfonates as a source of sulfur for growth, a process known as desulfonation. oup.comnih.gov This process is often regulated by the availability of inorganic sulfate (B86663); when sulfate is scarce, bacteria may induce the expression of enzymes to cleave the sulfonate group from organic molecules. oup.com

Several enzymatic pathways for the desulfonation of aliphatic sulfonates have been identified in aerobic bacteria. These are often oxygen-dependent and catalyzed by monooxygenases. oup.comnih.gov The initial step in the degradation of this compound by this pathway would likely be the enzymatic cleavage of the carbon-sulfur bond, releasing sulfite (SO₃²⁻) which is then typically oxidized to sulfate (SO₄²⁻). researchgate.netepa.gov

The iodinated portion of the molecule, a propanol (B110389) derivative, would then be subject to further degradation. Halogenated aliphatic compounds can be degraded by various microbial mechanisms, including hydrolytic dehalogenation, where an enzyme replaces the halogen with a hydroxyl group.

Identification of Biodegradation Metabolites

The identification of metabolites is key to understanding the biodegradation pathway of a compound. For this compound, the expected initial metabolites would result from the cleavage of either the carbon-iodine bond or the carbon-sulfur bond.

Cleavage of the C-I bond (Dehalogenation): This would likely result in the formation of 2,3-dihydroxypropanesulfonate and iodide (I⁻). The dihydroxypropanesulfonate could then be further metabolized.

Cleavage of the C-S bond (Desulfonation): This would produce 3-iodo-1,2-propanediol and sulfite (SO₃²⁻). 3-Iodo-1,2-propanediol is a halogenated alcohol that would likely undergo further degradation, potentially through dehalogenation to form glycerol, a readily biodegradable compound.

While specific studies identifying the metabolites of this compound are not available, studies on the biodegradation of other halogenated and sulfonated compounds support these predicted initial transformation products. For example, the biodegradation of some aromatic compounds is known to proceed through the formation of specific carboxylic acids and other intermediates that can be detected to trace the degradation pathway. nih.gov

Table 3: Potential Initial Biodegradation Metabolites of this compound

Initial Reaction Predicted Metabolites Subsequent Fate
Hydrolytic Dehalogenation2,3-Dihydroxypropanesulfonate, IodideFurther microbial degradation of the sulfonate
Desulfonation3-Iodo-1,2-propanediol, SulfiteDehalogenation and oxidation of the diol
This table presents hypothetical metabolites based on known biodegradation pathways of similar compounds.

Environmental Persistence and Mobility Assessments

Research on other sulfonated compounds, such as alpha olefin sulfonates, indicates they can be readily biodegradable. cleaninginstitute.org However, the presence of a halogen, in this case, iodine, can significantly alter the biodegradability. Halogenated organic compounds are often more resistant to microbial degradation. For instance, certain organoiodine herbicides have shown persistence in the environment, though some anaerobic bacteria are capable of reductive dehalogenation. wikipedia.org

The mobility of this compound in soil and aquatic systems is expected to be significant due to its polar nature. The hydroxyl and sulfonate groups will facilitate dissolution in water, potentially leading to leaching from soil into groundwater. Studies on other water-soluble organic compounds have shown that their movement through soil is highly dependent on the soil's organic matter content and texture. nih.gov Compounds with high water solubility tend to have lower adsorption to soil particles and are therefore more mobile.

The potential for long-range transport of this compound is likely low due to its non-volatile nature. However, its persistence in the aqueous phase could lead to its distribution within local and regional water systems.

Table 1: Predicted Environmental Mobility of this compound Based on Functional Groups

Functional GroupPredicted Influence on MobilityRationale
Sulfonate (-SO₃⁻)HighIncreases water solubility and reduces sorption to organic matter.
Hydroxyl (-OH)HighEnhances water solubility through hydrogen bonding.
Iodide (-I)ModerateCan increase hydrophobicity slightly, but the overall polar nature of the molecule likely dominates.

Sorption and Desorption Dynamics in Environmental Matrices

The interaction of this compound with environmental matrices such as soil and sediment is primarily governed by sorption and desorption processes. The extent of sorption is a critical factor in determining the compound's bioavailability and mobility.

Given its high water solubility, significant sorption to soil and sediment is not expected. The negatively charged sulfonate group will likely experience electrostatic repulsion from negatively charged clay and organic matter surfaces, further limiting sorption. However, interactions with positively charged sites on minerals or through mechanisms like hydrogen bonding involving the hydroxyl group could lead to some degree of retention.

Research on the sorption of other organic sulfonates has shown that organic matter content is a key determinant. nih.gov In soils with low organic matter, the mineral fraction will play a more dominant role in sorption. The presence of the iodine atom could lead to specific interactions, such as halogen bonding, with certain organic moieties in the soil, although this is less studied for this class of compounds. nih.gov

Desorption is likely to be rapid and extensive, especially in water-saturated environments, due to the compound's high affinity for the aqueous phase. This would contribute to its mobility and potential for transport in surface and groundwater.

Table 2: Factors Influencing Sorption of this compound

Environmental FactorExpected Influence on SorptionMechanism
Soil Organic MatterVariableMay provide some sorption sites, but electrostatic repulsion from deprotonated organic acids can also occur.
Clay ContentLowElectrostatic repulsion between the negatively charged sulfonate group and clay surfaces.
pHpH-dependentAffects the surface charge of soil components and the speciation of the compound's functional groups.
Presence of CationsPotential for increased sorptionCation bridging between the sulfonate group and negatively charged soil surfaces.

Development of Advanced Oxidation/Reduction Processes for Iodinated Sulfonates

Given the likely persistence of halogenated organic compounds, advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) are promising technologies for the degradation of this compound. These processes generate highly reactive species that can break down recalcitrant organic molecules.

Advanced Oxidation Processes (AOPs)

AOPs, such as ozonation, Fenton and photo-Fenton reactions, and UV/H₂O₂ systems, generate highly reactive hydroxyl radicals (•OH). nih.govmdpi.com These radicals can attack the organic structure of the target compound, leading to its degradation. For this compound, AOPs could lead to the following transformations:

Deiodination: Cleavage of the C-I bond, releasing iodide ions into the solution.

Desulfonation: Cleavage of the C-S bond, releasing sulfate ions.

Oxidation of the alkyl chain: Leading to the formation of smaller organic acids and eventually mineralization to CO₂, water, and inorganic ions.

Studies on the degradation of other sulfonated compounds, such as naphthalenesulfonic acids, have shown that ozonation can be effective, with reactivity influenced by the number of sulfonate groups. rsc.org Similarly, Fenton and photo-Fenton processes have been successfully used to degrade linear alkylbenzene sulfonates. researchgate.net The presence of iodide in the system can sometimes enhance the degradation of other pollutants in certain AOPs, such as the UV/sulfite process for perfluoroalkyl substances, by generating additional reactive species. nih.govucr.edu

Advanced Reduction Processes (ARPs)

ARPs, which utilize strong reducing agents like hydrated electrons (e⁻aq), are particularly effective for dehalogenating organic compounds. Reductive dehalogenation of organoiodine compounds has been observed in various environmental settings. wikipedia.org In a treatment scenario, ARPs could be employed to specifically target the C-I bond in this compound, which is often the most labile bond and a key step in detoxification.

Table 3: Potential AOPs and ARPs for the Degradation of Iodinated Propanesulfonates

ProcessReactive SpeciesPotential Degradation Pathway
OzonationO₃, •OHDeiodination, Desulfonation, Oxidation of the alkyl chain
Fenton/Photo-Fenton•OHDeiodination, Desulfonation, Oxidation of the alkyl chain
UV/H₂O₂•OHDeiodination, Desulfonation, Oxidation of the alkyl chain
UV/Sulfite + Iodidee⁻aq, •OHReductive deiodination, subsequent oxidation
Anaerobic DigestionReducing agents from microorganismsReductive deiodination

Derivatization and Functionalization of Sodium 2 Hydroxy 3 Iodopropanesulphonate for Research Applications

Synthesis of Analogues with Modified Hydroxyl or Sulfonate Groups

While direct modification of the hydroxyl and sulfonate groups of Sodium 2-hydroxy-3-iodopropanesulphonate is theoretically possible, much of the synthetic focus has been on utilizing halo-analogue precursors, such as Sodium 3-chloro-2-hydroxypropane-1-sulfonate, to build larger molecules. However, the principles of organic synthesis allow for the targeted modification of these functional groups to create novel analogues.

The secondary hydroxyl group can be a target for various transformations. For instance, etherification reactions can be employed to introduce a wide range of functionalities. By reacting this compound with alkyl halides or other electrophiles under basic conditions, analogues with modified hydrophobicity, coordinating properties, or reactive handles can be synthesized.

Modification of the sulfonate group is more challenging due to its general inertness. However, it can be converted into other functional groups, such as sulfonyl chlorides, which are more reactive and can be further derivatized to sulfonamides or sulfonate esters. These transformations would significantly alter the solubility and electronic properties of the parent molecule, leading to new classes of compounds with potentially novel applications.

Table 1: Potential Reactions for the Synthesis of Analogues

Functional GroupReaction TypeReagents and ConditionsPotential Product Class
HydroxylEtherificationAlkyl halide, base (e.g., NaH)Alkoxy-iodopropanesulphonates
HydroxylEsterificationAcyl chloride or anhydride, baseAcyloxy-iodopropanesulphonates
SulfonateConversion to Sulfonyl ChloridePCl₅ or SOCl₂2-hydroxy-3-iodopropanesulfonyl chloride
Sulfonyl ChlorideSulfonamide FormationAmine2-hydroxy-3-iodopropanesulfonamides
Sulfonyl ChlorideSulfonate Ester FormationAlcohol, base2-hydroxy-3-iodopropanesulfonate esters

Introduction of Reporter Groups for Spectroscopic Probes

The development of fluorescent and other spectroscopic probes is a significant area of chemical biology. The reactive iodide of this compound makes it an excellent scaffold for the introduction of reporter groups. Nucleophilic substitution of the iodide by a fluorophore containing a nucleophilic group (e.g., an amine, thiol, or alcohol) is a straightforward approach to generate fluorescently labeled analogues.

A variety of fluorophores, such as coumarins, fluoresceins, and rhodamines, can be chemically modified to contain a suitable nucleophilic handle for reaction with this compound. The resulting fluorescent probes would possess a hydrophilic sulfonate group, enhancing their water solubility, which is often a desirable property for biological imaging applications. The choice of fluorophore allows for the tuning of the spectroscopic properties (e.g., excitation and emission wavelengths) of the final probe.

Table 2: Examples of Reporter Groups for Spectroscopic Probes

Reporter Group ClassLinkage ChemistryPotential Application
Coumarin DyesNucleophilic substitution of iodide by a phenol or amine on the coumarinFRET-based assays, pH sensing
Fluorescein DerivativesNucleophilic substitution of iodide by the hydroxyl or amine group of a fluorescein derivativeFluorescence microscopy, flow cytometry
Rhodamine DyesNucleophilic substitution of iodide by an amine-functionalized rhodamineHigh-photostability imaging, single-molecule tracking
BiotinNucleophilic substitution of iodide by an amine or thiol on a biotin derivativeAffinity-based detection and purification

Conjugation to Polymeric Scaffolds for Material Science Applications

The modification of polymer properties through grafting is a well-established technique to create materials with tailored functionalities nih.govfrontiersin.orgmdpi.comyoutube.com. The reactive nature of the carbon-iodine bond in this compound makes it a prime candidate for grafting onto polymeric backbones. This can be achieved through various "grafting to" strategies, where the pre-formed polymer contains functional groups that can react with the iodo-compound frontiersin.orgmdpi.com.

For example, polymers containing nucleophilic side chains (e.g., amines, thiols, or carboxylates) can readily displace the iodide to form a stable covalent bond. This process introduces the hydrophilic and ionic sulfonate group onto the polymer, which can dramatically alter its physical and chemical properties, such as solubility, hydrophilicity, and ion-exchange capacity.

A notable example, although with the chloro-analogue, is the etherification reaction of sodium 3-chloro-2-hydroxypropanesulfonate with starch under alkaline conditions. This reaction yields a starch derivative containing the 2-hydroxyl-3-sodium sulfonate propyl ether group, which has applications as a drilling fluid additive. The higher reactivity of the iodo-analogue would be expected to facilitate similar conjugations to a wider range of biopolymers and synthetic polymers with improved efficiency.

Table 3: Polymeric Scaffolds and Conjugation Chemistries

Polymeric ScaffoldFunctional Group on PolymerConjugation ReactionResulting Material Properties
Poly(vinyl alcohol)HydroxylWilliamson ether synthesisIncreased hydrophilicity, ion-exchange capability
ChitosanAmine, HydroxylNucleophilic substitutionEnhanced biocompatibility, metal chelation
Poly(acrylic acid)CarboxylateEsterificationModified pH-responsiveness, hydrogel formation
Poly(ethyleneimine)AmineNucleophilic substitutionGene delivery vector modification, surface coating

Development of Affinity Ligands and Biosensor Components

The ability to be readily functionalized makes this compound a valuable building block for the development of affinity ligands and components for biosensors. By attaching a biomolecule with a known binding partner (e.g., a small molecule ligand for a specific protein), the resulting conjugate can be used for affinity chromatography or as a capture agent on a biosensor surface.

The immobilization of biomolecules is a critical step in the fabrication of many biosensors mdpi.comsci-hub.box. The iodo-group of this compound provides a reactive handle for covalent attachment to transducer surfaces that have been pre-functionalized with nucleophilic groups. The hydrophilic sulfonate group can help to create a favorable microenvironment on the sensor surface, potentially reducing non-specific binding and improving the stability and activity of the immobilized biomolecule.

For instance, an enzyme could be modified with a nucleophilic amino acid residue that can react with this compound. The resulting sulfonate-containing enzyme could then be used in an electrochemical biosensor, with the sulfonate group potentially enhancing its solubility and stability in aqueous media.

Strategies for Isotopic Labeling for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracing the metabolic fate of molecules iaea.orgnih.govimist.maresearchgate.net. This compound can be isotopically labeled at various positions to facilitate such studies.

For example, labeling with stable isotopes such as deuterium (²H) or carbon-13 (¹³C) can be achieved by using isotopically labeled starting materials in its synthesis. The synthesis of its chloro-analogue involves the reaction of epichlorohydrin (B41342) with sodium bisulfite google.comgoogle.com. By using ¹³C-labeled epichlorohydrin or sodium bisulfite containing ³³S or ³⁴S, one could synthesize the corresponding isotopically labeled Sodium 2-hydroxy-3-chloropropanesulphonate, and by analogy, the iodo-compound.

Furthermore, the iodine atom itself can be a site for radioisotopic labeling. The introduction of radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I, would be highly valuable for radiopharmaceutical research and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) nih.gov. This could be achieved through a halide exchange reaction, where a non-radioactive precursor (e.g., the chloro- or bromo-analogue) is reacted with a source of radioactive iodide.

Table 4: Potential Isotopic Labeling Strategies

IsotopePosition of LabelSynthetic StrategyApplication in Mechanistic Studies
¹³CCarbon backboneSynthesis from ¹³C-labeled epichlorohydrinTracing metabolic pathways, NMR-based structural studies
²H (D)C-H bondsSynthesis using deuterated starting materialsElucidating kinetic isotope effects
³³S or ³⁴SSulfonate groupSynthesis from isotopically labeled sodium bisulfiteStudying reactions involving the sulfonate group
¹²³I, ¹²⁴I, ¹²⁵IIodine atomHalide exchange with a radioactive iodide sourceIn vivo imaging, biodistribution studies

In Vitro Mechanistic Investigations of Biological Interactions of Sodium 2 Hydroxy 3 Iodopropanesulphonate Analogues

Investigation of Halogen Bonding Interactions with Model Biological Macromolecules

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site, such as the oxygen on a carbonyl or hydroxyl group of a protein. For an iodinated compound like sodium 2-hydroxy-3-iodopropanesulphonate, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the axis of the carbon-iodine bond. This allows for favorable interactions with electron-rich domains on biological macromolecules.

To investigate these interactions, researchers would typically employ a combination of computational modeling and experimental techniques. X-ray crystallography of the compound in complex with model proteins (e.g., lysozyme, trypsin) would provide definitive evidence of halogen bonding, revealing precise bond lengths and angles. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) could also be utilized to detect through-space interactions between the iodine atom and specific residues of a protein in solution.

Table 1: Theoretical Halogen Bond Donors and Acceptors in Biological Systems

Halogen Bond Donor (in Analogue)Potential Halogen Bond Acceptor (in Macromolecule)
Iodine (C-I)Carbonyl oxygen (peptide backbone, Asp, Gln, Asn)
Hydroxyl oxygen (Ser, Thr, Tyr)
Carboxylate oxygen (Asp, Glu)
Phosphate (B84403) oxygen (phosphorylated residues)

Enzyme Inhibition and Activation Studies in Cell-Free Systems

The potential of this compound analogues to modulate enzyme activity would be assessed using a variety of cell-free enzymatic assays. Given its structure, enzymes such as phosphatases, sulphatases, or dehydrogenases might be of particular interest.

Standard enzyme kinetic studies would be performed to determine the mode of action. By measuring the initial reaction rates at varying substrate and inhibitor concentrations, one could determine if the analogue acts as a competitive, non-competitive, or uncompetitive inhibitor. The inhibition constant (K_i) would be calculated to quantify the potency of the inhibitory effect. Conversely, similar assays could reveal any activating effects on specific enzymes.

Receptor Binding Affinity Assays with Isolated Receptors

To determine if this compound analogues interact with specific cellular receptors, radioligand binding assays would be a primary tool. In these assays, a known radioactive ligand for a specific receptor is competed with the non-radioactive test compound. The concentration of the analogue that displaces 50% of the radioligand (IC₅₀) is determined. The binding affinity (K_i) of the analogue for the receptor can then be calculated using the Cheng-Prusoff equation.

A panel of isolated receptors, potentially including those for which iodinated compounds are known ligands (e.g., thyroid hormone receptors), would be screened to identify any specific binding partners.

Table 2: Hypothetical Receptor Binding Assay Parameters

ParameterDescription
Receptor SourceIsolated cell membranes from cell lines overexpressing the target receptor
RadioligandA high-affinity, specific radiolabeled ligand for the target receptor
Test CompoundThis compound analogue
MeasurementDisplacement of radioligand by the test compound
Key ValueIC₅₀ (concentration for 50% inhibition of binding)
Derived ValueK_i (binding affinity constant)

Cellular Uptake and Subcellular Localization Mechanisms in Cultured Cell Lines

Understanding how this compound analogues enter cells and where they accumulate is crucial for interpreting their biological effects. Due to its sulphonate group, the compound is likely to be hydrophilic and may require specific transporters to cross the cell membrane.

Studies would involve incubating cultured cell lines with a labeled version of the analogue (e.g., fluorescently tagged or radiolabeled). The rate of uptake would be measured over time and in the presence of various transport inhibitors to elucidate the mechanism (e.g., active transport, facilitated diffusion). Confocal microscopy would be employed to visualize the subcellular localization of a fluorescently tagged analogue, revealing whether it accumulates in specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus.

Modulatory Effects on Cellular Pathways and Biochemical Processes in Vitro

Once inside the cell, this compound analogues could modulate various cellular pathways. A common approach to investigate this is to treat cultured cells with the compound and then perform a range of biochemical assays.

For example, Western blotting could be used to assess changes in the phosphorylation status of key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways). Reporter gene assays, where the expression of a reporter gene (e.g., luciferase) is under the control of a specific transcription factor, could reveal effects on gene expression. Measurements of second messengers like cyclic AMP (cAMP) or intracellular calcium levels would also provide insight into the compound's impact on cellular signaling.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

To understand how the chemical structure of these analogues relates to their biological activity, a systematic structure-activity relationship (SAR) study would be conducted. This involves synthesizing a series of analogues with modifications at specific positions and evaluating their activity in the assays described above.

For instance, analogues could be synthesized where the iodine is replaced with other halogens (bromine, chlorine) to assess the importance of the halogen bond. The position of the hydroxyl and sulphonate groups could also be varied. By comparing the activities of these different analogues, a model of the key structural features required for a particular biological effect can be built.

Advanced Analytical Methodologies for Detection and Quantification of Sodium 2 Hydroxy 3 Iodopropanesulphonate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of complex mixtures, providing the necessary separation of the target analyte from matrix components before quantification.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective technique for the quantification of organic molecules. nih.gov It combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. nih.govnih.gov For Sodium 2-hydroxy-3-iodopropanesulphonate, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) method could be developed. shodex.comshodexhplc.com

The analyte would first be separated from other components in the sample on an LC column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in negative mode to deprotonate the sulfonic acid group. The resulting parent ion is selected in the first quadrupole, fragmented in a collision cell, and the resulting characteristic fragment ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces chemical noise. nih.gov The fragmentation of the precursor ion for this compound would likely involve the loss of SO₃ and cleavage of the C-I bond, producing unique fragments for quantification and confirmation. High-resolution mass spectrometry (HRMS) can also be used to determine the accurate mass and elemental composition of the molecule and its fragments, further confirming its identity. acs.orgresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

Illustrative LC-MS/MS Parameters
ParameterSetting
LC ColumnHILIC (e.g., HILICpak VT-50 2D) or C18 Reversed-Phase
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient Elution)
Flow Rate0.3 - 0.5 mL/min
Ionization ModeElectrospray Ionization (ESI), Negative
MS DetectionTandem Mass Spectrometry (MS/MS)
Scan TypeMultiple Reaction Monitoring (MRM) or High-Resolution Full Scan
Precursor Ion [M-H]⁻Calculated m/z for C₃H₄IO₅S⁻
Product IonsHypothetical fragments (e.g., loss of SO₃, I⁻)

Ion Chromatography (IC) for Sulfonate Analysis

Ion chromatography is a premier technique for the analysis of ionic species. researchgate.net It is particularly well-suited for the quantification of anions like sulfonates. ijpsr.comnih.gov In this method, a liquid sample is injected into a stream of eluent and passed through an analytical column containing an ion-exchange resin. google.com For an anionic sulfonate, an anion-exchange column would be used. The separation is based on the reversible interaction between the sample anions and the charged functional groups on the resin.

Detection is typically achieved using a conductivity detector after a suppressor column. nih.gov The suppressor reduces the conductivity of the eluent and converts the sample anions into their more conductive acid form, thereby enhancing the signal-to-noise ratio. researchgate.net While IC is excellent for quantifying the sulfonate group, it does not provide the same level of molecular specificity as MS. google.com Therefore, it is often used for analyzing samples where the identity of the sulfonate is already known or for monitoring the concentration of total sulfonated species. The method can be validated according to ICH guidelines for precision and accuracy. ijpsr.com

Table 2: Typical Ion Chromatography System Configuration for Sulfonate Analysis

Typical IC System Configuration
ComponentSpecification
Guard ColumnAnion-exchange type (e.g., Dionex IonPac AG18)
Analytical ColumnAnion-exchange type (e.g., Dionex IonPac AS18, Metrosep A Supp1) ijpsr.comthermofisher.com
EluentPotassium Hydroxide (B78521) (KOH) or Sodium Carbonate/Bicarbonate gradient thermofisher.com
Flow Rate1.0 - 1.2 mL/min researchgate.net
DetectionSuppressed Conductivity ijpsr.comnih.gov
Sample Injection Volume10 - 25 µL thermofisher.comnih.gov

Elemental Analysis for Iodine Quantification

Elemental analysis techniques focus on quantifying the iodine content of the molecule. By knowing the stoichiometry of iodine in this compound, the concentration of the entire compound can be calculated from the measured iodine concentration.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is an elemental analysis technique renowned for its outstanding sensitivity and selectivity, capable of detecting elements at trace and ultra-trace levels. nih.govresearchgate.net For the analysis of this compound, the method would determine the total iodine concentration. Sample preparation is a critical step due to the volatility of iodine. nih.govrsc.org A common and effective approach is alkaline digestion or extraction using a reagent like tetramethylammonium (B1211777) hydroxide (TMAH) to prevent the loss of iodine as volatile species and to decompose the organic matrix. nih.govresearchgate.net

Once the sample is prepared, it is introduced into the high-temperature argon plasma of the ICP-MS, which atomizes and ionizes the elements present. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. Iodine has only one stable isotope, ¹²⁷I, which is typically free from isobaric interferences, simplifying detection. thermofisher.com The high sensitivity of ICP-MS allows for very low detection limits, often in the parts-per-billion (ng/L) range. nih.gov

Table 3: Key Research Findings for Iodine Quantification by ICP-MS

ICP-MS Research Findings
ParameterFinding/MethodReference
Sample PreparationAlkaline extraction (e.g., with TMAH) is preferred to minimize iodine volatility. nih.govresearchgate.net
Matrix EffectsAddition of an organic carbon source (e.g., 2-propanol) can ensure uniform ionization of iodine between samples and standards. nih.gov
Memory EffectsUsing a surfactant can minimize iodine adsorption to instrument surfaces; can be a significant issue. nih.govresearchgate.net
Detection Limit (LOD)Method-dependent, can be as low as 4 µg/L in urine or 10 µg/kg in biological samples. nih.govacs.org
Precision (%RSD)Typically in the 2-7% range for food samples. nih.gov

Neutron Activation Analysis (NAA)

Neutron Activation Analysis (NAA) is a highly sensitive nuclear process used for determining the elemental composition of a wide variety of materials. wikipedia.org The technique is non-destructive and focuses solely on the atomic nuclei, making it independent of the chemical form of the element. wikipedia.org For the analysis of iodine, a sample is bombarded with neutrons, typically from a nuclear reactor. wikipedia.org The stable iodine isotope, ¹²⁷I, captures a neutron to become the radioactive isotope ¹²⁸I. researchgate.net

¹²⁸I then decays with a characteristic half-life of 25.0 minutes, emitting specific gamma rays. researchgate.net These gamma rays are measured using a high-resolution detector, such as a thallium-doped sodium iodide (NaI(Tl)) scintillation detector or a high-purity germanium (HPGe) semiconductor detector. wikipedia.orglibretexts.org The energy of the gamma rays identifies the element (iodine), and the intensity of the radiation is proportional to its concentration. ste-mart.com Due to its high sensitivity and the penetrating nature of neutrons and gamma rays, NAA is considered a true bulk analysis method with minimal matrix effects. wikipedia.org

Table 4: Summary of Neutron Activation Analysis for Iodine

NAA Summary for Iodine
ParameterDescription
PrincipleBombardment of sample with neutrons, creating radioactive isotopes whose decay is measured. wikipedia.org
Nuclear Reaction¹²⁷I (n,γ) ¹²⁸I researchgate.net
¹²⁸I Half-life25.0 minutes researchgate.net
DetectionGamma-ray spectrometry of emitted photons. ste-mart.com
AdvantagesHigh sensitivity, non-destructive, minimal matrix effects, true bulk analysis. wikipedia.org
Detection LimitCan reach sub-ppm levels (e.g., 0.1 ppm). ste-mart.com

Electrochemical Methods for Detection

Electrochemical methods offer a rapid, cost-effective, and sensitive alternative for the detection of electroactive species. For this compound, detection could be based on the electrochemical oxidation or reduction of the iodinated part of the molecule. nih.govrevistadechimie.ro Voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are particularly useful. mdpi.com

In a voltammetric experiment, the potential of a working electrode is varied over time, and the resulting current is measured. nih.gov A substance that can be oxidized or reduced at the electrode surface will produce a current peak at a potential characteristic of that substance. revistadechimie.ro The electrochemical behavior of iodinated organic compounds can be studied to determine the optimal potential for detection. nih.govnih.gov For instance, the carbon-iodine bond can be electrochemically reduced. nih.gov The peak height in techniques like DPV is directly proportional to the concentration of the analyte, allowing for quantification. mdpi.comnih.gov The choice of working electrode material (e.g., glassy carbon, screen-printed carbon) and solution parameters like pH can significantly influence the sensitivity and selectivity of the measurement. mdpi.comnih.gov

Table 5: Illustrative Parameters for Voltammetric Detection

Illustrative Voltammetric Parameters
ParameterSpecification
TechniqueDifferential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) mdpi.com
Working ElectrodeGlassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE) mdpi.com
Reference ElectrodeSaturated Calomel Electrode (SCE) or Ag/AgCl nih.govmdpi.com
Counter ElectrodePlatinum wire or plate nih.gov
Supporting ElectrolytepH-buffered solution (e.g., Britton-Robinson buffer, phosphate (B84403) buffer) nih.govmdpi.com
Potential RangeDetermined by initial CV scans to identify redox peaks.

Compound Names Mentioned in the Article

Compound Names
Compound Name
2-propanol
Acetonitrile
Formic Acid
Iodine
Potassium Hydroxide
This compound
Sodium Carbonate
Sodium Bicarbonate
Tetramethylammonium hydroxide (TMAH)

Method Validation and Quality Control in Research Settings

The development of any new analytical method for this compound requires rigorous validation to ensure its reliability and accuracy. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In a research setting, this involves a comprehensive evaluation of several key parameters. Quality control, on the other hand, involves the routine procedures and checks that are implemented to ensure that the validated method consistently produces reliable results. researchgate.net

Method Validation Parameters

The following parameters are essential for the validation of an analytical method for this compound:

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. A calibration curve is typically generated by analyzing a series of standards of known concentrations.

Table 1: Linearity Data for a Hypothetical Spectrophotometric Method
Concentration (µg/mL)Absorbance
1.00.102
2.50.255
5.00.510
10.01.020
15.01.530
20.02.040

The relationship is typically expressed by the equation of the line (y = mx + c) and the coefficient of determination (R²), which should ideally be close to 1.000.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix (spiked sample) and the percentage of the analyte recovered by the method is calculated.

Table 2: Accuracy (Recovery) Data
Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
5.04.9599.0
10.010.12101.2
15.014.8899.2

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Table 3: Precision Data
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
5.01.21.8
10.00.91.5
15.00.71.3

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These are often calculated based on the standard deviation of the response and the slope of the calibration curve.

Specificity (Selectivity): Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Quality Control in Research

In a research setting, quality control (QC) ensures the ongoing reliability of the analytical results. researchgate.net This involves:

Regularly running QC samples at different concentrations along with the unknown samples.

Monitoring the performance of the analytical instrument through calibration and system suitability checks.

Using control charts to track the performance of the method over time and to identify any trends or shifts that may indicate a problem.

Proper documentation of all experimental procedures, results, and any deviations from the validated method.

By implementing these advanced analytical methodologies and adhering to strict validation and quality control protocols, reliable and accurate data on this compound can be generated for research purposes.

Future Research Directions and Unexplored Academic Avenues for Sodium 2 Hydroxy 3 Iodopropanesulphonate

Exploration of Novel Synthetic Methodologies

The development of efficient and scalable synthetic routes to Sodium 2-hydroxy-3-iodopropanesulphonate is a primary and essential area of future research. While direct synthesis from iodine-containing precursors is a possibility, a more immediate avenue of exploration lies in the modification of existing processes for its chloro-analogue.

One of the most promising approaches is the Finkelstein reaction , a classic nucleophilic substitution that involves the exchange of one halogen for another. wikipedia.orgiitk.ac.in This reaction could potentially be applied to convert the more readily available Sodium 3-chloro-2-hydroxypropanesulfonate into the desired iodo-compound. The classic Finkelstein reaction utilizes a solution of sodium iodide in acetone (B3395972), where the lower solubility of the resulting sodium chloride drives the reaction to completion. wikipedia.org Investigating the optimization of this reaction, including solvent systems, temperature, and reaction times, would be a critical first step. iitk.ac.in

An alternative synthetic strategy could involve the ring-opening of an appropriate epoxide with an iodide nucleophile. For instance, the reaction of epifluorohydrin (B110758) with sodium iodide could be explored. The regioselective opening of epoxides to form halohydrins is a well-established method in organic synthesis. organic-chemistry.orgresearchgate.net Furthermore, the synthesis of iodohydrins from alkenes using various reagents and catalysts presents another potential route. researchgate.net

Future research should focus on a comparative analysis of these and other novel synthetic pathways, considering factors such as yield, purity, cost-effectiveness, and environmental impact. The development of a robust and efficient synthesis is the gateway to unlocking the full potential of this compound for further study and application.

Table 1: Potential Synthetic Routes to this compound

Reaction Type Starting Materials Key Reagents Potential Advantages Research Focus
Finkelstein Reaction Sodium 3-chloro-2-hydroxypropanesulfonateSodium Iodide, AcetoneUtilizes a readily available precursor.Optimization of reaction conditions (temperature, solvent, time).
Epoxide Ring-Opening 3-Iodo-1,2-epoxypropaneSodium BisulfiteDirect formation of the carbon-sulfonate bond.Synthesis of the iodo-epoxide precursor.
Alkene Iodohydroxylation Allyl alcoholIodine, Oxidizing agent, Sulfonating agentStep-wise construction with potentially high control.Multi-step synthesis optimization and intermediate isolation.

Advanced Computational Studies of Complex Interactions

Computational chemistry offers a powerful, non-empirical approach to understanding the molecular properties and potential interactions of this compound. Density Functional Theory (DFT) simulations, for instance, could be employed to predict its thermodynamic and kinetic properties. Such studies have been used to compare the reactivity of different halogenated monomers in polymerization reactions, providing insights that can guide experimental synthesis. mdpi.com

Future computational research could focus on:

Molecular Geometry and Electronic Structure: Determining the optimal 3D structure, bond lengths, bond angles, and charge distribution. This would provide fundamental insights into its reactivity.

Reaction Mechanisms: Modeling the energy profiles of potential synthetic routes, such as the Finkelstein reaction, to identify the most energetically favorable pathways.

Interaction with Other Molecules: Simulating the interaction of this compound with various substrates, such as biological macromolecules or material surfaces. This could help in predicting its potential applications in areas like drug delivery or as a functional additive.

Solvation Effects: Investigating how different solvents influence the compound's conformation and reactivity, which is crucial for designing and optimizing synthetic and application processes.

These computational studies would not only accelerate the discovery of this compound's properties but also provide a theoretical framework to interpret experimental findings.

In-depth Mechanistic Studies of Environmental Transformation

The introduction of any new chemical into potential widespread use necessitates a thorough understanding of its environmental fate and persistence. For this compound, its organoiodine and sulfonate moieties suggest several avenues for environmental transformation.

Future research in this area should investigate:

Biodegradation Pathways: Studies on the microbial degradation of halogenated organic compounds have shown that microorganisms can evolve enzymes to break down these xenobiotics. nih.govnih.gov Research could focus on identifying microbial consortia or specific enzymes capable of degrading this compound. The biodegradation of chlorinated propanes, for example, is known to occur under both anaerobic and aerobic conditions. microbe.com

Abiotic Degradation: Investigating the compound's stability under various environmental conditions, such as exposure to sunlight (photolysis), water (hydrolysis), and different pH levels. The carbon-iodine bond is the weakest of the carbon-halogen bonds, suggesting it may be susceptible to cleavage. wikipedia.org

Mobility in Soil and Water: The hydrophilic sulfonate group is likely to make the compound water-soluble, influencing its transport in aquatic systems and soil. Studies on the adsorption and desorption characteristics of the compound on different soil types and sediments would be crucial. The biogeochemical processes of organoiodine compounds are known to influence their enrichment in groundwater. acs.org

A comprehensive understanding of these transformation pathways is essential for assessing the environmental risk and ensuring the sustainable use of this compound.

Design and Synthesis of Advanced Functional Materials

The unique combination of a reactive iodo-group, a hydrophilic sulfonate group, and a hydroxyl group makes this compound an attractive building block for the synthesis of advanced functional materials.

Potential research directions include:

Polymer Modification: The compound could be used as a functional monomer or as a post-polymerization modification agent to introduce specific properties into polymers. The sulfonate group can enhance hydrophilicity and ion-exchange capacity, while the iodo-group can serve as a site for further chemical reactions.

Surface Functionalization: The reactive nature of the compound could be exploited to modify the surfaces of various materials, such as nanoparticles, membranes, and fibers. This could be used to impart properties like antimicrobial activity, improved biocompatibility, or specific binding capabilities. The chloro-analogue is already used to prepare surface-derivatized microcrystalline cellulose. pearson.com

Development of Novel Surfactants: The amphiphilic nature of the molecule suggests its potential as a precursor for novel surfactants with unique properties, potentially with enhanced biodegradability or specific interactions with other molecules.

Radiopaque Materials: Organoiodine compounds are known for their use as X-ray contrast agents due to the high atomic number of iodine. wikipedia.org Research could explore the incorporation of this compound into polymers or nanoparticles to create new radiopaque materials for medical imaging or other applications. Recently, an iodide-containing covalent organic framework has been shown to enhance radiotherapy. nih.gov

Investigation of Emerging Biological Activities through In Vitro Systems

The structural features of this compound suggest that it may exhibit interesting biological activities. In vitro screening assays are a crucial first step in exploring these possibilities.

Future research should focus on:

Antimicrobial Activity: Many iodine-containing compounds possess antimicrobial properties. In vitro assays could be used to screen the compound against a panel of bacteria and fungi.

Enzyme Inhibition: The compound could be tested for its ability to inhibit specific enzymes. For example, the inhibition of the sodium-iodide symporter (NIS) is a known mechanism of action for some iodine-containing compounds and is a key target in thyroid research. nih.gov

Antioxidant Properties: The potential for the compound to act as an antioxidant could be investigated using various in vitro assays that measure the scavenging of free radicals. Some natural polysaccharides have demonstrated strong antioxidant abilities in in vitro assays. mdpi.com

Cytotoxicity Studies: Evaluating the compound's effect on various cell lines is a fundamental step in assessing its potential for biomedical applications and for understanding its toxicological profile.

These in vitro studies would provide valuable preliminary data on the compound's bioactivity and guide further in vivo research.

Development of Ultrasensitive Analytical Techniques

To support all the aforementioned research areas, the development of sensitive and selective analytical methods for the detection and quantification of this compound is paramount.

Key areas for development include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a promising technique. Methods have already been developed for its chloro-analogue using mixed-mode columns with detection by evaporative light scattering (ELSD) or UV. sielc.com Adapting and optimizing these methods for the iodo-analogue will be essential.

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) would provide high sensitivity and structural confirmation. The analysis of organoiodine compounds can be challenging due to the lability of the carbon-iodine bond, but techniques like cold electron ionization (Cold EI) GC-MS have shown promise for their analysis. avivanalytical.com

Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will be crucial for structural elucidation and purity assessment. X-ray Absorption Near Edge Structure (XANES) spectroscopy could be a powerful tool for quantifying sulfur functional groups, including sulfonates. researchgate.net

The development of robust analytical methods will be the bedrock of all future research on this compound, enabling accurate quantification and characterization in various matrices.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Sodium 2-hydroxy-3-iodopropanesulphonate to achieve high purity (>99%)?

  • Methodological Answer : Synthesis optimization should focus on reaction stoichiometry (e.g., molar ratios of iodine to propanesulphonate precursors), temperature control (25–40°C to avoid iodination side reactions), and purification via recrystallization or ion-exchange chromatography. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to pharmacopeial standards for sulfonates .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Employ a combination of:

  • ¹H/¹³C NMR : To confirm the presence of hydroxy (δ 4.5–5.0 ppm) and sulfonate groups (δ 40–50 ppm for sulfur environment).
  • FT-IR : Peaks at 1040–1100 cm⁻¹ (S=O stretching) and 3400–3600 cm⁻¹ (O-H stretching).
  • Mass Spectrometry (ESI-MS) : To verify molecular ion [M-Na]⁻ at m/z corresponding to C₃H₆IO₄S⁻ (theoretical m/z = 248.93). Cross-reference with USP guidelines for sulfonate characterization .

Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC with refractive index detection to monitor degradation products (e.g., iodide ions or sulfonic acid derivatives).
  • Accelerated stability studies at 40°C/75% RH for 6 months, with periodic sampling. Stability criteria include <2% impurity formation and pH stability (6.5–7.5) in aqueous solutions .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in radical polymerization compared to chloro or bromo analogues?

  • Methodological Answer : The C-I bond’s lower bond dissociation energy (≈50 kcal/mol vs. ≈70 kcal/mol for C-Cl) enhances its utility as a chain-transfer agent in controlled radical polymerization. Kinetic studies using EPR spectroscopy can track iodine radical intermediates. Comparative data with 3-chloro derivatives (e.g., Sodium 3-chloro-2-hydroxypropanesulfonate) show iodine analogues achieve higher monomer conversion rates in styrene polymerization .

Q. What mechanistic pathways explain the compound’s dual role as a surfactant and a reactive intermediate in heterocyclic synthesis?

  • Methodological Answer :

  • Surfactant behavior : The sulfonate group provides hydrophilicity (logP ≈ -3.8), while the iodopropane chain enables micelle formation (CMC ≈ 1–5 mM).
  • Reactivity in heterocycles : Iodine acts as a leaving group in nucleophilic substitution (e.g., forming aziridines) or participates in Ullmann-type coupling. Mechanistic studies require kinetic isotope effects (KIE) and DFT calculations to map transition states .

Q. How can researchers resolve contradictions in reported solubility data for this compound across polar aprotic solvents?

  • Methodological Answer : Discrepancies arise from solvent hydration effects. Systematic solubility profiling using Hansen Solubility Parameters (HSP) is recommended. For example:

SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)Solubility (mg/mL)
DMSO18.416.410.2250
DMF17.413.711.3180
Acetonitrile15.318.06.150
  • Data alignment requires normalization to ionic strength and temperature (25°C) .

Experimental Design Considerations

Q. What precautions are essential when designing cytotoxicity assays involving this compound?

  • Methodological Answer :

  • Chelation interference : Pre-treat cell culture media with EDTA to sequester free iodide ions.
  • Control experiments : Include sodium sulfonate controls (e.g., Sodium 2-hydroxypropanesulfonate) to isolate iodine-specific effects.
  • Dosimetry : Use ICP-MS to quantify intracellular iodine accumulation post-exposure .

Q. How can researchers mitigate iodine leaching during catalytic applications of this compound?

  • Methodological Answer : Immobilize the compound on silica-supported ionic liquid phases (SILP) or employ flow chemistry setups with in-line iodide scavengers (e.g., AgNO₃ traps). Monitor leaching via ion chromatography with a detection limit of <0.1 ppm .

Data Interpretation Guidelines

Q. Why might NMR spectra of this compound exhibit unexpected splitting patterns?

  • Methodological Answer : Quadrupolar relaxation from iodine (I = 5/2) causes signal broadening. Use deuterated DMSO-d₆ to reduce exchange broadening and collect spectra at higher field strengths (≥500 MHz). For quantification, substitute with ¹⁹F NMR using a fluorinated analogue .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.